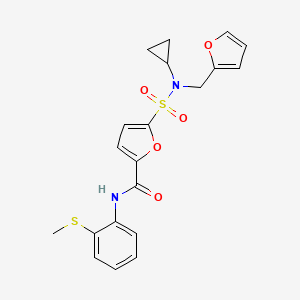

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide

Description

This compound features a bifuran scaffold with a sulfamoyl bridge connecting a cyclopropylmethyl group and a furan-2-ylmethyl moiety. The carboxamide group is substituted at the 2-(methylthio)phenyl position, introducing sulfur-based lipophilicity. Its structural complexity arises from the interplay of cyclopropane conformational rigidity, sulfonamide polarity, and thioether-mediated hydrophobicity .

Properties

IUPAC Name |

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-(2-methylsulfanylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-28-18-7-3-2-6-16(18)21-20(23)17-10-11-19(27-17)29(24,25)22(14-8-9-14)13-15-5-4-12-26-15/h2-7,10-12,14H,8-9,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNCOAMLWMSNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a complex organic compound with potential biological activities. Its structure includes a cyclopropyl group, a furan moiety, and a sulfamoyl group, which are known to contribute to various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

- Molecular Formula: C18H17N3O5S

- Molecular Weight: 387.41 g/mol

- CAS Number: 1172959-27-1

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC): Some derivatives have shown MIC values as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

- Effectiveness Against Fungi: Compounds in this class have demonstrated antifungal activity against species such as Candida, suggesting a broad spectrum of antimicrobial efficacy .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example:

- Carbonic Anhydrase Inhibition: Research into cyclopropyl-containing sulfonamides indicates their ability to inhibit carbonic anhydrase, an enzyme crucial for many physiological processes .

- MAP Kinase Inhibition: Structural modifications similar to those in this compound have been linked to enhanced inhibition of p38 MAP kinase, which is significant in inflammatory responses .

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study assessed the activity of related compounds against various bacterial strains. The results indicated that certain derivatives had notable antibacterial effects, with specific focus on their MIC values and growth inhibition zones .

- Table 1 summarizes the antimicrobial activities of selected derivatives:

Compound Target Pathogen MIC (µM) Compound 3g Pseudomonas aeruginosa 0.21 Compound 3f Escherichia coli 0.25 Compound 3a Candida albicans 0.30 - Molecular Docking Studies:

- Pharmacokinetic Properties:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Substituent Effects

- Sulfamoyl vs. Carboxamide: Sulfamoyl groups (e.g., in ) increase hydrogen-bonding capacity, which may enhance target binding compared to simple carboxamides .

Key Research Findings and Implications

- Structural Uniqueness : The combination of cyclopropyl, furan-2-ylmethyl, and methylthio groups distinguishes this compound from analogs like those in and . These modifications may optimize pharmacokinetic properties (e.g., metabolic stability, bioavailability).

- Antimicrobial Potential: While direct data are absent, the structural similarity to ’s highly active 6b compound suggests promise for further testing against Gram-positive and Gram-negative pathogens.

- Synthetic Challenges : The steric bulk of the cyclopropyl group may complicate sulfonylation steps, necessitating optimized reaction conditions (e.g., low-temperature sulfonic acid addition as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.